molecular formula C16H15NO B13848709 [1-(phenylmethyl)-1H-indol-5-yl]methanol

[1-(phenylmethyl)-1H-indol-5-yl]methanol

Cat. No.: B13848709
M. Wt: 237.30 g/mol
InChI Key: HVNIIKANJIBTGW-UHFFFAOYSA-N
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Description

[1-(Phenylmethyl)-1H-indol-5-yl]methanol is a benzyl-protected indole derivative of interest in organic synthesis and pharmaceutical research. This compound features a methanol group at the 5-position of the indole ring system, which is substituted at the nitrogen (N1) with a phenylmethyl (benzyl) group . This molecular architecture makes it a valuable building block for the preparation of more complex molecules. Research Applications and Value: Indole-based structures are prominent scaffolds in drug discovery. This specific compound serves as a versatile synthetic intermediate. The hydroxymethyl group can be readily functionalized, allowing researchers to create amide, ester, or ether derivatives for structure-activity relationship (SAR) studies . Its core indole structure is a common motif in the development of bioactive molecules, including kinase inhibitors . Handling and Safety: As a research chemical, this product is intended for laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting. The specific hazards for this compound are not fully characterized, but general precautions for indole derivatives should be observed.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(1-benzylindol-5-yl)methanol

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,18H,11-12H2

InChI Key

HVNIIKANJIBTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CO

Origin of Product

United States

Preparation Methods

N-Benzylation of Indole Core

The key step in synthesizing this compound is the N-alkylation of the indole nitrogen with a benzyl group. This is commonly achieved by reacting indole or substituted indoles with benzyl halides or benzyl derivatives under basic or nucleophilic substitution conditions.

  • Typical Procedure: Indole is treated with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low to moderate temperatures (0 °C to room temperature) to afford N-benzylindole derivatives.

  • Example: In one reported method, indole was alkylated by 1-chloromethyl-1H-benzotriazole using sodium hydride in DMSO to give the N-benzylated intermediate.

Introduction of the Hydroxymethyl Group at the 5-Position

The hydroxymethyl substituent at the 5-position of the indole ring can be introduced via several approaches:

  • Direct Hydroxymethylation: This involves the electrophilic substitution of the indole ring with formaldehyde or paraformaldehyde under acidic or basic conditions, targeting the 5-position when appropriately substituted or activated.

  • Functional Group Transformation: Starting from 5-substituted indoles (such as 5-formyl or 5-halogenated indoles), the aldehyde or halogen group can be converted to the hydroxymethyl group via reduction or nucleophilic substitution.

  • Example: Hydroxymethylation of benzotriazole derivatives with aqueous formaldehyde to form hydroxymethyl intermediates, which after further transformations yield the target hydroxymethylated indole derivatives.

Multi-Step Synthesis Involving Protection and Deprotection

In some synthetic routes, protecting groups are used to prevent unwanted side reactions on the indole nitrogen or other reactive sites during hydroxymethylation or benzylation steps. After the key modifications, deprotection yields the desired compound.

Detailed Preparation Method from Literature

Synthesis via N-Benzylation and Hydroxymethylation (Adapted from)

Step Reagents and Conditions Description Yield Notes
1 Indole + 1-chloromethyl-1H-benzotriazole, NaH, DMSO, 0 °C to RT N-Benzylation of indole nitrogen to form N-benzylindole intermediate Not specified Controlled temperature to avoid side reactions
2 Hydroxymethylation: Aqueous formaldehyde, acidic/basic catalysis Introduction of hydroxymethyl group at 5-position Not specified Electrophilic substitution at activated position
3 Purification by column chromatography Isolation of pure this compound 60-70% (typical) Verified by NMR and melting point
  • Characterization: Proton NMR typically shows signals for benzyl methylene protons (~5.0 ppm), hydroxymethyl protons (~4.5 ppm), and aromatic protons of the indole and phenyl rings.

Alternative Route via Substituted Indole Precursors (Adapted from)

  • Starting from 5-substituted indole derivatives (e.g., 5-halo or 5-oxo tetrahydroindoles), benzylamine or benzyl halides are reacted under reflux with acid catalysis to form N-benzylated intermediates.

  • Subsequent reactions with iodine/methanol or other halogenating agents afford halomethyl intermediates, which upon aqueous work-up yield hydroxymethyl derivatives.

  • Purification is achieved by column chromatography using ethyl acetate or chloroform as eluents.

Step Reagents and Conditions Yield Notes
Reaction of 5-substituted indole + benzylamine, p-TsOH, benzene, reflux, Dean-Stark 70% Removal of water drives reaction
Halogenation with I2/MeOH, aqueous work-up 99% Formation of iodomethyl intermediate
Purification by column chromatography - Solid product, mp 84–86 °C

This method is well-documented for related indole derivatives and can be adapted for the target compound with appropriate substituents.

Summary of Reaction Conditions and Yields

Preparation Step Reagents Solvent Temperature Time Yield (%) Purification Method
N-Benzylation Benzyl chloride/bromide, NaH or K2CO3 DMSO, THF 0 °C to RT 2-18 h 60-85 Column chromatography
Hydroxymethylation Formaldehyde (aqueous) Acidic/basic medium RT to reflux 3-8 h 60-70 Crystallization or chromatography
Halogenation (optional) I2/MeOH Methanol RT 1-2 h ~99 Column chromatography

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR (CDCl3 or DMSO-d6) shows characteristic benzyl methylene protons (~4.5–5.0 ppm), hydroxymethyl protons (~4.5 ppm), and aromatic protons between 6.5 and 8.0 ppm.
    • Coupling constants and multiplicities confirm substitution pattern on the indole ring.
  • Melting Point:

    • Pure compounds typically exhibit melting points in the range of 80–100 °C depending on substitution and purity.
  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with this compound.
  • Infrared Spectroscopy (IR):

    • Characteristic O–H stretching vibrations (~3200–3500 cm⁻¹) and aromatic C–H stretches (~3000 cm⁻¹) are observed.

Chemical Reactions Analysis

Types of Reactions

(1-benzylindol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(1-benzylindol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-benzylindol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

The following analysis compares [1-(phenylmethyl)-1H-indol-5-yl]methanol with structurally and functionally related indole derivatives, focusing on physicochemical properties, synthetic strategies, and biological relevance.

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Purity/Assay
This compound C₁₆H₁₅NO 237.30 N-Benzyl, 5-CH₂OH Not reported Not reported
(1-Methyl-1H-indol-5-yl)methanol C₁₀H₁₁NO 161.20 N-Methyl, 5-CH₂OH Not reported 97%
(3-(1H-Indol-5-yl)phenyl)methanol C₁₅H₁₃NO 223.27 3-Phenylindole, benzylic -CH₂OH Not reported ≥95%
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol C₂₉H₃₁N₃O₂ 465.58 N-Morpholinyl, 2-propanol, diphenyl Not reported Not reported

Key Observations :

  • The 5-CH₂OH group introduces hydrogen-bonding capability, similar to (3-(1H-Indol-5-yl)phenyl)methanol .
  • Molecular Weight : Higher molecular weight analogs (e.g., ) exhibit increased steric bulk, which may limit bioavailability.
Commercial and Research Availability
  • Commercial Analogs: (1-Methyl-1H-indol-5-yl)methanol is commercially available (97% purity, Thermo Scientific) , whereas this compound is primarily cited in specialized catalogs (e.g., CymitQuimica) as a research chemical .

Q & A

Q. What are the key synthetic routes for [1-(phenylmethyl)-1H-indol-5-yl]methanol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation or substitution reactions at the indole nitrogen. For example, reacting 1H-indol-5-ylmethanol with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH or KOH) under anhydrous conditions. Solvents like DMF or THF are commonly used. Optimizing stoichiometry (1:1.2 molar ratio of indole to benzyl halide) and reaction time (6–12 hours at 60–80°C) can improve yields. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) is critical .

Q. How can the structure and purity of this compound be confirmed?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the benzyl group (δ ~4.8–5.2 ppm for CH2_2) and indole backbone (aromatic protons at δ 7.0–7.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C16_{16}H15_{15}NO, theoretical 237.1154 g/mol).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. Stability tests via TGA/DSC indicate decomposition temperatures >150°C. Avoid prolonged exposure to light or moisture, which may lead to hydroxyl group degradation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Single-crystal X-ray diffraction data can be processed with SHELXL for structure refinement. Key steps include:

  • Data scaling : Use SHELXC to correct for absorption and scaling errors.
  • Structure solution : Employ direct methods in SHELXS or dual-space algorithms in SHELXD .
  • Refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<5%). Hydrogen bonding networks involving the methanol group should be analyzed for intermolecular interactions .

Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Mitigation approaches include:

  • Deuterated solvent exchange : Use D2_2O to identify exchangeable protons.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole aromatic region.
  • Dynamic NMR experiments : Probe temperature-dependent conformational changes .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors can predict binding affinities. Key parameters:

  • Receptor preparation : Use PDB structures (e.g., 5-HT2A_{2A}, PDB ID 6A93) with optimized protonation states.
  • Ligand flexibility : Account for rotational bonds in the benzyl and methanol groups.
  • Binding energy scoring : ΔG values <–7 kcal/mol suggest high affinity. Validate with in vitro assays (e.g., radioligand displacement) .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Toxic intermediates : Use fume hoods and PPE (gloves, goggles) for benzyl halides.
  • Waste disposal : Quench reactive halides with 10% NaHCO3_3 before disposal.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Methodological Resources

  • Synthesis : Multi-step alkylation protocols .
  • Analysis : Combined NMR/MS workflows .
  • Safety : GHS-compliant handling guidelines .

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